molecular formula C9H7FN4O2 B12443982 3-Fluoro-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid

3-Fluoro-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid

Cat. No.: B12443982
M. Wt: 222.18 g/mol
InChI Key: ZAQNFIHNEBQMCL-UHFFFAOYSA-N
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Description

3-Fluoro-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid is an organic compound that features a fluorine atom, a methyl group, and a tetrazole ring attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid typically involves multi-step organic reactions. One common method starts with the fluorination of a suitable benzoic acid derivative, followed by the introduction of the tetrazole ring through cyclization reactions. The methyl group can be introduced via alkylation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Industrial methods also focus on minimizing waste and optimizing resource utilization.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the tetrazole ring or other parts of the molecule.

    Substitution: The fluorine atom and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) and various halides can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-Fluoro-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Fluoro-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom and tetrazole ring can enhance binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-2-(1H-tetrazol-1-yl)benzoic acid
  • 2-(5-Methyl-1H-tetrazol-1-yl)benzoic acid
  • 3-Fluoro-2-(5-methyl-1H-tetrazol-1-yl)phenylacetic acid

Uniqueness

3-Fluoro-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid is unique due to the combination of its fluorine atom, methyl group, and tetrazole ring. This combination imparts distinct chemical and biological properties, making it valuable for specific applications that similar compounds may not fulfill.

Properties

Molecular Formula

C9H7FN4O2

Molecular Weight

222.18 g/mol

IUPAC Name

3-fluoro-2-(5-methyltetrazol-1-yl)benzoic acid

InChI

InChI=1S/C9H7FN4O2/c1-5-11-12-13-14(5)8-6(9(15)16)3-2-4-7(8)10/h2-4H,1H3,(H,15,16)

InChI Key

ZAQNFIHNEBQMCL-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=NN1C2=C(C=CC=C2F)C(=O)O

Origin of Product

United States

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